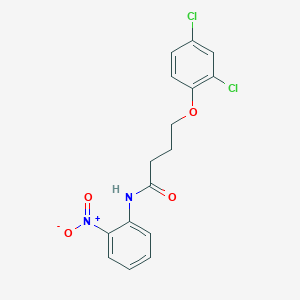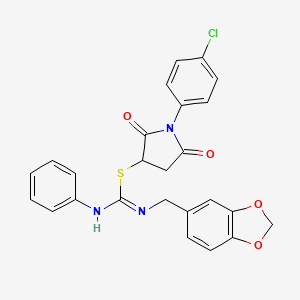
5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a chemical compound with potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting these enzymes, 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide have not been extensively studied. However, it has been shown to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as mentioned previously. This activity may lead to increased levels of acetylcholine in the brain, which could potentially improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide in lab experiments is its potential as a candidate for the development of drugs targeting neurological disorders such as Alzheimer's disease. However, one limitation is the lack of extensive studies on its biochemical and physiological effects.
Orientations Futures
There are several potential future directions for research on 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide. One direction could be to further investigate its inhibitory activity against acetylcholinesterase and butyrylcholinesterase, and to determine its potential as a drug candidate for the treatment of neurological disorders. Another direction could be to explore its potential as a tool for studying the role of acetylcholine in cognitive function. Additionally, further studies could be conducted to investigate its toxicity and potential side effects.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with 5-methyl-4-phenyl-2-aminothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to yield the final compound.
Applications De Recherche Scientifique
5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This activity makes it a potential candidate for the development of drugs targeting neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-15(11-5-3-2-4-6-11)19-17(25-10)20-16(22)13-9-12(18)7-8-14(13)21(23)24/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGXGDZLERTUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5130213.png)

![2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B5130241.png)

![1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5130252.png)
methanone](/img/structure/B5130263.png)


![N-[4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5130276.png)
![N-benzyl-N-methyl-3-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B5130289.png)
![N-isopropyl-3-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130297.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5130305.png)
![propyl 6-methyl-2-[(pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5130306.png)